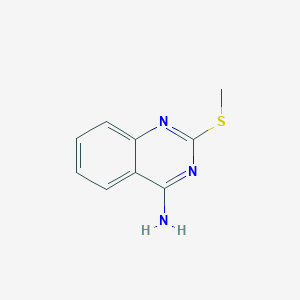

2-(Methylthio)quinazolin-4-amine

Descripción general

Descripción

2-(Methylthio)quinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They have been associated with various therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which includes this compound, was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

The molecular structure of this compound is derived from the quinazoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the specific synthesis of this compound, a nucleophilic substitution reaction is used .Aplicaciones Científicas De Investigación

Analgesic, Anti-inflammatory, and Antibacterial Activities

2-(Methylthio)quinazolin-4-amine derivatives have been investigated for their potential applications in analgesic, anti-inflammatory, and antibacterial activities. Novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones, synthesized from methylanthranilate, exhibited significant activity in these areas. Certain compounds within this group demonstrated more potent analgesic and anti-inflammatory activities than diclofenac sodium, a commonly used reference medication (Alagarsamy et al., 2003).

Antiviral Activity

Quinazolin-4-amine derivatives, including 2-methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one, have shown promising antiviral activities. These compounds were effective against viruses such as monkeypox, smallpox vaccine, and ectromelia virus. This suggests that fluorinated quinazoline derivatives might be valuable in the search for new antiviral substances (Lipunova et al., 2012).

Cyclin-Dependent Kinase Inhibitors

Research has been conducted on 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained analogues of 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors. These compounds inhibit cyclin-dependent kinases with very low nanomolar values, highlighting their potential in cancer therapy (Mcintyre et al., 2010).

Anti-HIV, Antibacterial, and Antifungal Properties

2-Methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds also demonstrated anti-HIV activity against HIV-1(IIIB) and HIV-2 (ROD) in MT-4 cells, indicating their potential as broad-spectrum antimicrobial agents (Alagarsamy et al., 2007).

Cellular Imaging Applications

Quinazolin-2-amine derivatives have been synthesized and explored for their optical properties and potential in cellular imaging. Studies on these compounds, derived from β-pinene derivative nopinone, showed enhanced fluorescence in solid and solution states, making them promising candidates for fluorescent bio-imaging agents (Jinlai et al., 2016).

Direcciones Futuras

Quinazoline derivatives, including 2-(Methylthio)quinazolin-4-amine, have shown promising biological activities, suggesting potential for further optimization and development into new therapeutic agents . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class of compounds to which 2-(methylthio)quinazolin-4-amine belongs, have been associated with a wide range of biological activities . These include analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Mode of Action

It is known that quinazoline derivatives interact with their targets in various ways, leading to different biological responses .

Biochemical Pathways

Quinazoline derivatives have been found to affect a multitude of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinazoline derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

2-(Methylthio)quinazolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events . This binding can lead to the inhibition of enzyme activity, such as kinase inhibition, which in turn affects downstream signaling pathways . Additionally, this compound can interact with transcription factors, altering gene expression and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Propiedades

IUPAC Name |

2-methylsulfanylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPUVYQSUYFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351228 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63963-40-6 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

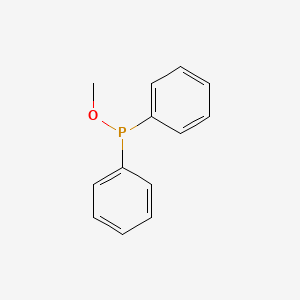

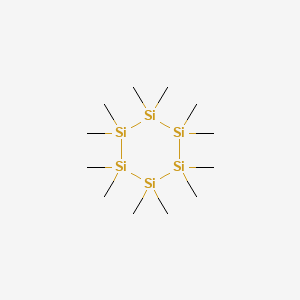

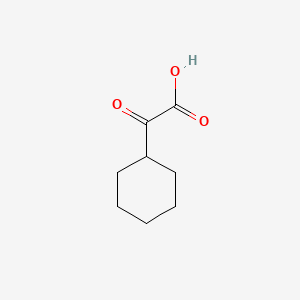

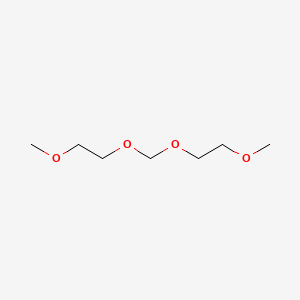

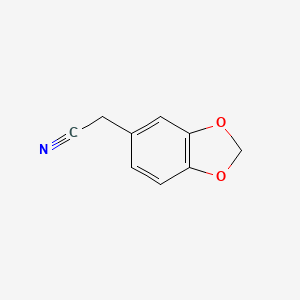

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)